methyl 4-(2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)ethyl)piperazine-1-carboxylate
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Overview
Description
Methyl 4-(2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)ethyl)piperazine-1-carboxylate is a complex organic compound that features a tetrazole ring, a piperazine ring, and a carboxylate ester group
Mechanism of Action
Target of Action
Compounds with similar structures, such as tetrazole derivatives, have been known to interact with a wide range of enzymes and receptors in organisms .
Mode of Action
It is known that tetrazole moieties can interact with many enzymes and receptors in organisms via non-covalent interactions . This interaction can result in a wide range of biological properties.
Biochemical Pathways
Tetrazole derivatives have been associated with a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .
Result of Action
Compounds with similar structures have shown significant cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)ethyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of azides with alkynes under copper-catalyzed conditions.
Thioacetamide Formation: The tetrazole derivative is then reacted with thioacetic acid to form the thioacetamide intermediate.
Piperazine Derivative Formation: The thioacetamide intermediate is further reacted with a piperazine derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamido group.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring-opening reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced tetrazole derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-(2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)ethyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical agents due to its unique structural features.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a probe in chemical biology to study enzyme interactions and molecular pathways.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide
- 1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-
- Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate
Uniqueness
Methyl 4-(2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)ethyl)piperazine-1-carboxylate is unique due to its combination of a tetrazole ring and a piperazine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
methyl 4-[2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]ethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N7O3S/c1-17-11(14-15-16-17)23-9-10(20)13-3-4-18-5-7-19(8-6-18)12(21)22-2/h3-9H2,1-2H3,(H,13,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXROORHWVQASS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCCN2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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